molecular formula C12H19N3 B8625903 6-(1-Piperidin-1-yl-ethyl)-pyridin-2-ylamine

6-(1-Piperidin-1-yl-ethyl)-pyridin-2-ylamine

Cat. No. B8625903
M. Wt: 205.30 g/mol
InChI Key: UIDNNDPXZAFZCK-UHFFFAOYSA-N
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Patent
US07196104B2

Procedure details

In a manner similar to that described in Preparation BW, 2-bromo-6-(1-piperidin-1-yl-ethyl)-pyridine (370 mg, 1.37 mmol) was heated with NH4OH (18 mL), IpOH (10 mL), and Cu (30 mg) in sealed tube to give a brown oil. MS m/z: 206.1 (M+H). Calc'd. for C12H19N3-205.16.
Name
2-bromo-6-(1-piperidin-1-yl-ethyl)-pyridine
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Cu
Quantity
30 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[CH3:9])[N:3]=1.[NH4+:16].[OH-]>>[N:10]1([CH:8]([C:4]2[N:3]=[C:2]([NH2:16])[CH:7]=[CH:6][CH:5]=2)[CH3:9])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:1.2|

Inputs

Step One
Name
2-bromo-6-(1-piperidin-1-yl-ethyl)-pyridine
Quantity
370 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)C(C)N1CCCCC1
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Cu
Quantity
30 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a brown oil

Outcomes

Product
Name
Type
Smiles
N1(CCCCC1)C(C)C1=CC=CC(=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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